molecular formula C19H20Cl2N2O3 B12501655 Methyl 5-[(2,6-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate

Methyl 5-[(2,6-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate

Cat. No.: B12501655
M. Wt: 395.3 g/mol
InChI Key: KEGABWHZILZVQJ-UHFFFAOYSA-N
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Description

METHYL 5-{[(2,6-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with a unique structure that includes a dichlorophenyl group, a morpholine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-{[(2,6-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,6-dichlorobenzylamine with 5-amino-2-(morpholin-4-yl)benzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-{[(2,6-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be performed at elevated temperatures, while reduction reactions often occur at room temperature under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

METHYL 5-{[(2,6-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL 5-{[(2,6-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 5-{[(2,6-DICHLOROPHENYL)METHYL]AMINO}-2-(PYRROLIDIN-1-YL)BENZOATE
  • METHYL 5-{[(2,6-DICHLOROPHENYL)METHYL]AMINO}-2-(PIPERIDIN-1-YL)BENZOATE

Uniqueness

Compared to similar compounds, METHYL 5-{[(2,6-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the morpholine ring, which may confer distinct chemical and biological properties. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20Cl2N2O3

Molecular Weight

395.3 g/mol

IUPAC Name

methyl 5-[(2,6-dichlorophenyl)methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C19H20Cl2N2O3/c1-25-19(24)14-11-13(5-6-18(14)23-7-9-26-10-8-23)22-12-15-16(20)3-2-4-17(15)21/h2-6,11,22H,7-10,12H2,1H3

InChI Key

KEGABWHZILZVQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NCC2=C(C=CC=C2Cl)Cl)N3CCOCC3

Origin of Product

United States

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